molecular formula C16H13NOS B414011 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole CAS No. 84645-80-7

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole

Cat. No.: B414011
CAS No.: 84645-80-7
M. Wt: 267.3g/mol
InChI Key: RXKMHYYVMATNGS-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole is an organic compound with the molecular formula C16H13NOS. It is a derivative of benzothiazole, featuring a methoxyphenyl group attached via an ethenyl linkage.

Scientific Research Applications

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 4-methoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the benzothiazole and methoxyphenyl groups. Common reagents used in this synthesis include sodium hydroxide or potassium hydroxide as the base, and the reaction is often carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(4-chlorophenyl)ethenyl]-1,3-benzothiazole
  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole
  • 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzimidazole

Uniqueness

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole is unique due to its specific structural features, such as the methoxy group on the phenyl ring and the ethenyl linkage to the benzothiazole core.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKMHYYVMATNGS-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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